molecular formula C4H6Cl2O B1365775 2-Chloro-2-methylpropanoyl chloride CAS No. 13222-26-9

2-Chloro-2-methylpropanoyl chloride

Cat. No. B1365775
CAS RN: 13222-26-9
M. Wt: 140.99 g/mol
InChI Key: DTZKVZKYSZUBAG-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropanoyl chloride, also known as CMPC, is a chemical compound used in organic synthesis and as a reagent in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 109°C. CMPC is used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, surfactants, and other materials. Its use in organic synthesis has been studied extensively in recent years, and its mechanism of action has been elucidated.

Scientific Research Applications

Organic Synthesis

2-Chloro-2-methylpropanoyl chloride: is a valuable reagent in organic synthesis. It is often used as an acylating agent due to its reactivity, which allows for the introduction of the 2-chloro-2-methylpropanoyl group into various organic compounds. This can be particularly useful in the synthesis of ketones, esters, and amides, which are fundamental building blocks in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-2-methylpropanoyl chloride serves as a precursor for the synthesis of pharmaceuticals. Its ability to react with amines, alcohols, and other nucleophiles makes it a versatile intermediate in the construction of complex molecules that may exhibit biological activity .

Polymer Chemistry

This compound finds applications in polymer chemistry, where it can be used to modify polymers or create new polymer structures. Its reactive chloride group can initiate polymerization processes or be used to introduce side chains that alter the properties of a polymer, such as its solubility, strength, or thermal stability .

Analytical Chemistry

2-Chloro-2-methylpropanoyl chloride: can be employed in analytical chemistry as a derivatization agent. It can react with various functional groups, making them more volatile or detectable by analytical techniques such as gas chromatography or mass spectrometry, thus aiding in the analysis of complex mixtures .

Industrial Applications

Industrially, 2-Chloro-2-methylpropanoyl chloride is used in the manufacture of agrochemicals, dyes, and fragrances. Its reactivity allows for the production of compounds that have specific desired effects, such as pest resistance or colorfastness .

Environmental Science

In environmental science, research into the effects of 2-Chloro-2-methylpropanoyl chloride on ecosystems is crucial. Understanding its degradation products and their impact on the environment is important for assessing the risks associated with its use and for developing safer alternatives .

properties

IUPAC Name

2-chloro-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKVZKYSZUBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459343
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylpropanoyl chloride

CAS RN

13222-26-9
Record name 2-Chloro-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13222-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-methylpropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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